molecular formula C22H28N2 B1144242 Carbazocine CAS No. 15686-38-1

Carbazocine

Cat. No.: B1144242
CAS No.: 15686-38-1
M. Wt: 320.5 g/mol
InChI Key: MMGJNINGVUMRFI-KAOUJKNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazocine involves multiple steps, starting with the formation of the benzomorphan core. The key steps include:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Carbazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Carbazocine and its derivatives have been studied for various scientific research applications:

Mechanism of Action

Carbazocine exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors , leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, reducing pain perception .

Comparison with Similar Compounds

Carbazocine is unique among benzomorphan derivatives due to its specific structural features. Similar compounds include:

This compound’s uniqueness lies in its specific functional groups and the resulting pharmacological effects, which distinguish it from other benzomorphan derivatives .

Properties

CAS No.

15686-38-1

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,12S)-20-(cyclopropylmethyl)-3,20-diazapentacyclo[10.5.3.01,13.02,10.04,9]icosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C22H28N2/c1-2-7-19-16(5-1)17-13-20-18-6-3-4-10-22(18,21(17)23-19)11-12-24(20)14-15-8-9-15/h1-2,5,7,15,18,20,23H,3-4,6,8-14H2/t18?,20-,22-/m0/s1

InChI Key

MMGJNINGVUMRFI-KAOUJKNGSA-N

Isomeric SMILES

C1CC[C@]23CCN([C@H](C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6

Synonyms

Carbazocine

Origin of Product

United States

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